molecular formula C23H47NO3 B14265715 2-Hydroxy-N-(19-hydroxyicosyl)propanamide CAS No. 138110-94-8

2-Hydroxy-N-(19-hydroxyicosyl)propanamide

Cat. No.: B14265715
CAS No.: 138110-94-8
M. Wt: 385.6 g/mol
InChI Key: UYCJOFLVOYTXJM-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(19-hydroxyicosyl)propanamide is a chemical compound with a complex structure that includes both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(19-hydroxyicosyl)propanamide typically involves the reaction of a fatty acid derivative with a hydroxylamine derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(19-hydroxyicosyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Hydroxy-N-(19-hydroxyicosyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(19-hydroxyicosyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropionamide: A simpler analog with similar functional groups but a shorter carbon chain.

    Lactic acid amide: Another analog with a hydroxyl and amide group but different structural properties.

Uniqueness

2-Hydroxy-N-(19-hydroxyicosyl)propanamide is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from simpler analogs.

Properties

CAS No.

138110-94-8

Molecular Formula

C23H47NO3

Molecular Weight

385.6 g/mol

IUPAC Name

2-hydroxy-N-(19-hydroxyicosyl)propanamide

InChI

InChI=1S/C23H47NO3/c1-21(25)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-24-23(27)22(2)26/h21-22,25-26H,3-20H2,1-2H3,(H,24,27)

InChI Key

UYCJOFLVOYTXJM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCCCCCNC(=O)C(C)O)O

Origin of Product

United States

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